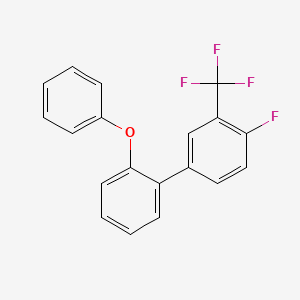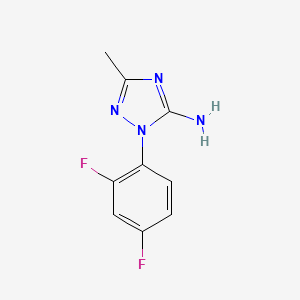![molecular formula C13H14O3 B13461078 1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461078.png)
1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclohexane family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of both a phenyl group and a carboxylic acid functional group makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which is facilitated by photochemistry. This reaction involves the combination of a diene and an alkene under UV light to form the bicyclic structure. The reaction conditions often require a mercury lamp and specialized glassware, making it challenging to scale up . Industrial production methods may involve more efficient catalytic processes to improve yield and scalability.
Chemical Reactions Analysis
1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid, increasing the compound’s polarity and reactivity.
Reduction: The phenyl group can be hydrogenated to form a cyclohexyl group, altering the compound’s physical properties.
Substitution: The carboxylic acid group can be esterified or amidated, forming esters or amides, respectively.
Scientific Research Applications
1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, especially in the development of new pharmaceuticals.
Material Science: Its unique structure makes it useful in creating new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be compared with other oxabicyclohexane derivatives, such as:
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: Known for its antimicrobial and anticancer properties.
Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Used in organic synthesis as a precursor for more complex molecules.
The unique combination of a phenyl group and a carboxylic acid in 1-Methyl-3-phenyl-2-oxabicyclo[21
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-12-7-13(8-12,11(14)15)10(16-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,15) |
InChI Key |
CNENQROZALCPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecane](/img/structure/B13461010.png)
![Tert-butyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461017.png)


![[2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)






![2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)

